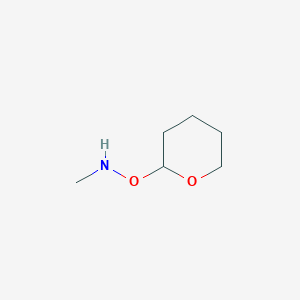

N-(oxan-2-yloxy)methanamine

Description

N-(oxan-2-yloxy)methanamine is an organic compound characterized by a methanamine backbone (CH₃NH₂) functionalized with an oxan-2-yloxy group. The oxan (tetrahydropyran) ring is a six-membered cyclic ether, where the oxygen atom is positioned at the second carbon.

Properties

IUPAC Name |

N-(oxan-2-yloxy)methanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO2/c1-7-9-6-4-2-3-5-8-6/h6-7H,2-5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRTNZSACRUSRKA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNOC1CCCCO1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

131.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Key Observations :

- Oxan vs. Oxetane : Oxan (6-membered) provides greater conformational flexibility compared to oxetane (4-membered), affecting solubility and steric interactions .

- Amine Substitution : Primary amines (as in N-(oxan-2-yloxy)methanamine) exhibit higher nucleophilicity than secondary or tertiary analogs (e.g., FTO-30 N) .

Physicochemical Properties

Solubility and Polarity

- N-(oxan-2-yloxy)methanamine : Moderate polarity due to ether and amine groups; likely soluble in polar aprotic solvents (e.g., DMF, DMSO) .

- FTO-30 N : Lower aqueous solubility due to aromatic and bulky oxetane-pyrrolidine groups; >95% purity confirmed via HPLC .

- N-methyl-1-(2-methyl-1,3-oxazol-4-yl)methanamine : Enhanced lipophilicity from the oxazole ring; suitable for membrane permeability in drug design .

Stability

- Nitrone derivatives (e.g., N-[(Z)-4-Methoxybenzylidene]methanamine oxide) are prone to hydrolysis under acidic conditions, unlike ether-linked compounds .

Research Findings and Data Tables

Table 1: Key Analytical Data for Selected Methanamine Derivatives

Table 2: Comparison of Reactivity Profiles

Preparation Methods

THP Ether Formation

The oxan-2-yloxy group is typically introduced via acid-catalyzed reaction of dihydropyran (DHP) with a hydroxyl-containing precursor. For example:

Conversion to Amine

The protected intermediate undergoes amination:

-

Nucleophilic Substitution : The THP-protected alcohol is converted to a mesylate or tosylate (using methanesulfonyl chloride or tosyl chloride) and reacted with ammonia or methylamine in THF or DMF.

Reductive Amination of THP-Protected Aldehydes

Aldehyde Synthesis

A THP-protected aldehyde is prepared via oxidation of a THP ether:

Reductive Amination

The aldehyde reacts with ammonia under reductive conditions:

Coupling Reactions with THP-Protected Intermediates

Mitsunobu Reaction

A THP-protected alcohol is coupled with an amine using diethyl azodicarboxylate (DEAD) and triphenylphosphine:

Carbodiimide-Mediated Coupling

Activation of THP-protected carboxylic acids for amide formation:

-

Conditions : EDCl or DCC with HOBt in DMF, followed by reaction with methylamine.

-

Yield : 55–70% (extrapolated from imidazopyridine syntheses).

Comparative Analysis of Methods

| Method | Key Steps | Advantages | Limitations | Yield Range |

|---|---|---|---|---|

| THP Protection/Amination | Protection → Mesylation → Substitution | High selectivity, scalable | Multi-step, hazardous reagents | 60–75% |

| Reductive Amination | Oxidation → Reductive coupling | Mild conditions | Requires aldehyde stability | 50–65% |

| Mitsunobu Reaction | DEAD/PPh3-mediated coupling | Stereochemical control | Costly reagents, purification challenges | 70–85% |

| Carbodiimide Coupling | EDCl/HOBt activation | Compatible with sensitive amines | Moderate yields | 55–70% |

Critical Considerations

Protecting Group Stability

Q & A

Q. What synthetic methodologies are effective for preparing N-(oxan-2-yloxy)methanamine, and how can reaction conditions be optimized?

- Answer : N-(oxan-2-yloxy)methanamine can be synthesized via condensation reactions between oxetane derivatives and methylamine precursors. For example, similar compounds like 1-[4-(oxan-2-yloxy)phenyl]methanamine are synthesized by coupling oxetane-containing aryl ethers with methylamine derivatives under mild basic conditions . Optimization includes:

Q. Which spectroscopic techniques are critical for characterizing N-(oxan-2-yloxy)methanamine, and what key data should be prioritized?

- Answer : Key techniques include:

- ¹H/¹³C NMR : Identify oxetane ring protons (δ 3.5–4.5 ppm) and methylamine signals (δ 2.5–3.5 ppm). For example, oxetane-containing analogs show distinct splitting patterns due to ring strain .

- HRMS : Confirm molecular ion peaks (e.g., [M+H]⁺) with <2 ppm mass accuracy. A related compound, L1, exhibited a calculated mass of 366.2774 and observed 366.2774 .

- IR spectroscopy : Detect N-H stretching (~3300 cm⁻¹) and C-O-C vibrations (~1100 cm⁻¹) .

Q. Example NMR Data for Analogous Compounds :

| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Source |

|---|---|---|---|

| L1 (oxetane derivative) | 3.85–4.20 (m, oxetane protons) | 70–75 (oxetane carbons) | |

| Nitrone analog | 8.42 (s, C=N) | 155.5 (C=N) |

Q. What storage conditions are recommended to maintain the stability of N-(oxan-2-yloxy)methanamine?

- Answer :

- Temperature : Store at -20°C for long-term stability (≥3 years) and room temperature for short-term use (<2 weeks) .

- Light sensitivity : Protect from UV light to prevent oxetane ring degradation.

- Moisture control : Use desiccants in sealed containers to avoid hydrolysis .

Advanced Research Questions

Q. How can computational methods predict the stability and reactivity of N-(oxan-2-yloxy)methanamine derivatives?

- Answer :

- Quantum-chemical calculations : Use ab initio HF/6-31G * to compare isomer stability. For example, Z-isomers of thiophene-derived methanamines are 3.37–3.87 kcal/mol more stable than E-isomers due to reduced steric strain .

- Conformational analysis : Chair conformers with axial sulfur in spirocyclic derivatives exhibit the lowest energy .

- Reactivity prediction : DFT studies can model oxetane ring-opening pathways under acidic/basic conditions .

Q. How can contradictions in reaction outcomes involving N-(oxan-2-yloxy)methanamine in organocatalytic systems be resolved?

- Answer : Contradictions often arise from:

- Solvent polarity : Nonpolar solvents favor imine formation, while polar solvents stabilize intermediates (e.g., nitrones) .

- Catalyst loading : Adjust organocatalyst (e.g., thiourea) concentrations (0.5–5 mol%) to balance turnover and side reactions .

- Reaction monitoring : Use in situ NMR or LC-MS to track intermediates and optimize stepwise protocols .

Q. What role does the oxetane ring play in modulating the electronic and steric properties of N-(oxan-2-yloxy)methanamine in transition-metal catalysis?

- Answer :

- Electronic effects : The oxetane’s electron-withdrawing nature increases electrophilicity at the methanamine nitrogen, enhancing coordination to metal centers (e.g., Pd, Ru) .

- Steric effects : The rigid oxetane ring creates a defined spatial arrangement, improving enantioselectivity in asymmetric catalysis. For example, oxetane-containing ligands in Pd-catalyzed allylic alkylation achieve >90% ee .

- Ring strain : Oxetane’s 90° C-O-C angle facilitates strain-driven reactivity in ring-opening cross-coupling reactions .

Methodological Notes

- Synthesis Optimization : Always validate reaction scalability by testing under inert atmospheres (N₂/Ar) to prevent oxidation of amine groups .

- Data Interpretation : Cross-reference NMR assignments with computational predictions (e.g., ChemDraw simulations) to resolve overlapping signals .

- Safety Protocols : Follow GHS guidelines for handling amines, including fume hood use and PPE (gloves, goggles) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.